2-Chloro-2-phenylacetic acid

Description

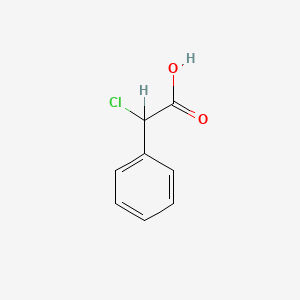

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGIGXOKHZCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023256 | |

| Record name | 2-Chloro-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4755-72-0 | |

| Record name | α-Chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(phenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4755-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4755-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-2-phenylacetic Acid: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the core properties of 2-Chloro-2-phenylacetic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document details its physicochemical characteristics, synthesis methodologies, and its role as a versatile intermediate in the creation of bioactive molecules.

Core Properties of this compound

This compound, also known as α-chlorophenylacetic acid, is a halogenated derivative of phenylacetic acid.[1] It is a white to light yellow crystalline solid at room temperature.[2] The presence of a chlorine atom on the benzylic carbon significantly influences its reactivity, making it a valuable precursor in various synthetic pathways. This compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and acetone.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below, facilitating easy comparison of its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [3] |

| CAS Number | 4755-72-0 (racemic) | [1] |

| 29125-24-4 ((S)-enantiomer) | [3] | |

| 2444-36-2 (isomer unspecified) | [4] | |

| Melting Point | 76.5-77.2 °C | [5] |

| Boiling Point | 145 °C at 5 mmHg | [2] |

| pKa | 4.07 (at 25 °C) | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone | [2] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | [5] |

| ¹³C NMR | [5] |

| Mass Spectrometry | [6] |

| Infrared (IR) Spectroscopy | [6] |

Synthesis and Reactivity

This compound is a key synthetic intermediate, and several methods for its preparation have been developed. Its reactivity is centered around the lability of the α-chloro group and the carboxyl functional group.

Synthetic Pathways

One of the common methods for the synthesis of this compound is the α-chlorination of phenylacetic acid.[7] Another established route involves the conversion of mandelic acid.[1] The compound serves as a crucial building block in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, analgesics, and antibiotics.[8] The chloro group on the phenyl ring allows for selective functionalization and coupling reactions, enabling the production of a diverse range of drug molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. Below are protocols for key experiments involving this compound.

General Procedure for the α-Chlorination of Phenylacetic Acid[6]

This protocol describes a general method for the synthesis of this compound from phenylacetic acid using trichloroisocyanuric acid (TCCA) as the chlorinating agent and phosphorus trichloride (B1173362) (PCl₃) as a catalyst.

Materials:

-

Phenylacetic acid

-

Phosphorus trichloride (PCl₃)

-

Trichloroisocyanuric acid (TCCA)

-

Ethyl acetate (B1210297)

-

0.5 M aqueous solution of sodium metabisulfite (B1197395)

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Dichloromethane

-

Methanol

-

Formic acid

Procedure:

-

To 1 g (7.34 mmol) of phenylacetic acid, add 64 µL (0.73 mmol) of PCl₃.

-

Heat the mixture to 85 °C in an aluminum reaction block and allow it to react for 10 minutes with stirring.

-

At the same temperature, add 850 mg (3.7 mmol) of TCCA portion-wise over 15 minutes.

-

Allow the reaction to proceed at 85 °C for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter.

-

Wash the filtrate with a 0.5 M aqueous solution of sodium metabisulfite and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.

-

Purify the crude product by flash chromatography on silica (B1680970) gel using a mobile phase of dichloromethane/methanol/formic acid (95:5:1) to yield this compound.

Role in Drug Development and Biological Activity

While this compound is a crucial starting material in the synthesis of various pharmaceuticals, there is limited direct information available in the scientific literature regarding its specific biological activities or the signaling pathways it may modulate. Its significance in drug development primarily stems from its utility as a versatile chemical scaffold.

The biological activities of compounds derived from this compound are diverse. For instance, diclofenac, a well-known NSAID synthesized from a related precursor, exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[9] Furthermore, various amide derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic activity, also targeting COX enzymes.[9] Other studies have explored the antifungal activity of 2-chloro-N-phenylacetamide derivatives against strains of Aspergillus flavus.[10]

The structure-activity relationship (SAR) studies of 2-phenylaminophenylacetic acid derivatives, a class of compounds for which this compound can be a precursor, have shown that substitutions on the phenyl rings significantly impact their COX inhibitory activity and cytotoxicity.[11] This highlights the importance of the strategic use of precursors like this compound in modifying the pharmacological profiles of drug candidates.

Safety and Handling

This compound is classified as a hazardous substance. It is a skin and serious eye irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[4] It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and reactivity make it a versatile building block for the synthesis of a wide range of bioactive molecules. While direct evidence of its own biological signaling pathways is not extensively documented, its role as a precursor to established drugs underscores its importance in drug discovery and development. Future research may further elucidate the direct biological effects of this compound and expand its applications in medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. (S)-2-Chloro-2-phenylacetic acid | C8H7ClO2 | CID 12241244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. jchps.com [jchps.com]

- 7. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis of 2-Chloro-2-phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-2-phenylacetic acid, a valuable building block in the synthesis of various pharmaceuticals and other biologically active compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways and workflows to facilitate understanding and replication.

Direct α-Chlorination of Phenylacetic Acid

A highly efficient and direct method for the synthesis of this compound involves the α-chlorination of readily available phenylacetic acid. This approach, utilizing trichloroisocyanuric acid (TCCA) as the chlorinating agent and catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions, offers high yields and operational simplicity.[1][2] This method is particularly effective for phenylacetic acid and its analogues bearing electron-withdrawing or weakly electron-donating para-substituents.[1]

Reaction Pathway

The proposed mechanism for the α-chlorination of phenylacetic acid with TCCA and PCl₃ proceeds through the formation of an acyl chloride intermediate, which then undergoes enolization and subsequent chlorination at the α-carbon.

Caption: Proposed reaction mechanism for the α-chlorination of phenylacetic acid.

Experimental Protocol

The following is a general procedure for the α-chlorination of phenylacetic acid:

-

To 1 gram of phenylacetic acid, add phosphorus trichloride (0.1 to 0.2 molar equivalents).

-

Stir the mixture at the desired reaction temperature for 10 minutes.

-

Add trichloroisocyanuric acid (0.5 to 0.6 molar equivalents) to the mixture at the same temperature.

-

Allow the reaction to proceed for 1.5 hours.

-

The product can be isolated and purified using standard techniques.[2]

Quantitative Data

| Starting Material | PCl₃ (mol equiv.) | TCCA (mol equiv.) | Temperature (°C) | Yield (%) |

| Phenylacetic Acid | 0.1 | 0.5 | 60 | 95 |

| p-Nitrophenylacetic Acid | 0.2 | 0.6 | 80 | 92 |

| p-Chlorophenylacetic Acid | 0.1 | 0.5 | 70 | 96 |

| p-Methylphenylacetic Acid | 0.1 | 0.5 | 60 | 90 |

Table 1: Reaction conditions and yields for the α-chlorination of various phenylacetic acids.[2]

Synthesis from Mandelic Acid

A well-established, multi-step synthesis of this compound begins with mandelic acid. This route involves three key transformations: esterification of mandelic acid, chlorination of the resulting ester, and subsequent hydrolysis to the final product.[3]

Synthesis Workflow

The overall process can be visualized as a three-stage workflow, starting from the initial esterification and concluding with the isolation of the target acid.

Caption: Workflow for the synthesis of this compound from mandelic acid.

Experimental Protocols

A. Ethyl Mandelate Synthesis [3]

-

In a 1-liter round-bottomed flask, combine 152 g (1.0 mole) of mandelic acid and 200 ml of absolute ethanol.

-

Add 100 ml of absolute ethanol containing approximately 10 g of anhydrous hydrogen chloride.

-

Heat the solution under reflux for 5 hours.

-

Pour the reaction mixture into 1 liter of ice water.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate until faintly alkaline.

-

Extract the product with two 300-ml portions of ether.

-

Wash the combined ether extracts with 200 ml of water and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the ether solution by distillation and distill the residue under reduced pressure to obtain ethyl mandelate (yield: 82-86%).

B. Ethyl α-Chlorophenylacetate Synthesis [3]

-

Cool a 1-liter three-necked flask containing 162 g (0.9 mole) of ethyl mandelate in an ice-salt bath.

-

Slowly add 188 g (0.9 mole) of phosphorus pentachloride in small portions over 2 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and let it stand for 2 hours.

-

Pour the reaction mixture onto 1 kg of crushed ice.

-

Separate the oily layer and wash it with two 200-ml portions of ice-cold 10% sodium carbonate solution, followed by two 200-ml portions of ice water.

-

Dry the organic layer over anhydrous sodium sulfate and distill under reduced pressure to yield ethyl α-chlorophenylacetate (yield: 85-88%).

C. This compound Synthesis [3]

-

In a 1-liter round-bottomed flask, dissolve 119 g (0.6 mole) of ethyl α-chlorophenylacetate in 238 ml of glacial acetic acid and 119 ml of concentrated hydrochloric acid.

-

Heat the solution under reflux for 1.5 hours.

-

Concentrate the solution under reduced pressure at 100°C.

-

Pour the cooled residue into 1 liter of ice-cold saturated sodium bicarbonate solution and neutralize with solid sodium bicarbonate.

-

Extract the aqueous solution with two 200-ml portions of ether to remove any unreacted ester.

-

Acidify the aqueous phase with ice-cold 12N sulfuric acid.

-

Extract the oily product with two 200-ml portions of ether.

-

Wash the combined ether extracts with two 100-ml portions of water and dry over anhydrous sodium sulfate.

-

Concentrate the ether extract and treat the residue with 500 ml of warm (50–60°C) concentrated hydrochloric acid.

-

Cool the suspension to induce crystallization. Collect the product by filtration and dry in a vacuum desiccator to obtain this compound (yield: 80-82%).

Quantitative Data Summary

| Step | Starting Material | Reagents | Reaction Time | Temperature | Product | Yield (%) |

| Esterification | Mandelic Acid | Ethanol, HCl | 5 hours | Reflux | Ethyl Mandelate | 82-86 |

| Chlorination | Ethyl Mandelate | PCl₅ | 2 hours (post-addition) | 0-5°C then RT | Ethyl α-Chlorophenylacetate | 85-88 |

| Hydrolysis | Ethyl α-Chlorophenylacetate | Glacial Acetic Acid, Conc. HCl | 1.5 hours | Reflux | This compound | 80-82 |

Table 2: Summary of reaction conditions and yields for the synthesis of this compound from mandelic acid.[3]

Synthesis via Hydrolysis of Chlorinated Benzyl (B1604629) Cyanide

Another viable synthetic route is the hydrolysis of chlorinated benzyl cyanide. This method typically involves heating the chlorinated nitrile with a strong acid, such as hydrochloric acid, to yield the corresponding carboxylic acid.[4]

General Reaction Scheme

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.

Caption: Hydrolysis of chlorinated benzyl cyanide to this compound.

Experimental Protocol

A general procedure based on patent literature is as follows:

-

Heat chlorinated benzyl cyanide to a temperature between 50-120°C.

-

Add hydrochloric acid (with a mass fraction of 15% to 37%) to the heated nitrile. The molar ratio of hydrochloric acid to chlorinated benzyl cyanide should be between 1.2:1 and 5:1.

-

Maintain the reaction mixture at temperature for 1.5 to 5 hours.

-

After the reaction, add water to the system and stir to mix.

-

Cool the mixture to induce crystallization.

-

Isolate the crystalline product by suction filtration, wash with water, and dry.[4]

This guide provides a detailed overview of the key synthetic methodologies for this compound, offering researchers and drug development professionals the necessary information to select and implement the most suitable process for their specific needs.

References

- 1. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

Technical Guide: 2-Chloro-2-phenylacetic Acid - Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2-Chloro-2-phenylacetic acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental protocols.

Chemical Structure and Identification

This compound, an alpha-halogenated carboxylic acid, is a significant compound in organic synthesis. Its structure is characterized by a phenyl group and a chlorine atom attached to the alpha-carbon of the acetic acid moiety.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | α-Chlorophenylacetic acid, Phenylchloroacetic acid |

| CAS Number | 4755-72-0[1][2] |

| Molecular Formula | C₈H₇ClO₂[1] |

| Molecular Weight | 170.59 g/mol [1] |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)Cl |

| InChI | InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 60-61 °C | [2] |

| Boiling Point | 125-140 °C at 3 Torr | [2] |

| Density | 1.322 g/cm³ (Predicted) | [3] |

| pKa | 2.40 ± 0.10 (Predicted) | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and identification of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons (C₆H₅): A multiplet is expected in the range of 7.3-7.5 ppm.

-

Alpha-Proton (CH-Cl): A singlet is anticipated around 5.0-5.5 ppm. The downfield shift is due to the deshielding effects of the adjacent chlorine atom and phenyl group.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than 10 ppm, which is characteristic of carboxylic acid protons.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): Expected in the range of 170-175 ppm.

-

Aromatic Carbons (C₆H₅): Peaks will appear in the aromatic region, typically between 125-140 ppm.

-

Alpha-Carbon (CH-Cl): The carbon attached to the chlorine is expected to have a chemical shift in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong absorption band indicative of the carbonyl group. |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium to strong absorption. |

| C-Cl Stretch | 600-800 | Absorption in the fingerprint region. |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching vibrations. |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak and characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 170, with a characteristic M+2 peak at m/z 172 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z 135.

-

Loss of the carboxyl group (-COOH) to give a fragment at m/z 125.

-

Decarboxylation (-CO₂) to give a fragment at m/z 126.

-

Chromatographic Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively used for the analysis of this compound. A validated protocol for the closely related phenylacetic acid can be adapted.

Experimental Protocol:

-

Column: C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV detection at 215 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester.

Experimental Protocol:

-

Derivatization (Methylation):

-

To a known amount of the sample, add a solution of 2% (v/v) HCl in methanol.

-

Heat the mixture at 60°C for 30 minutes to form the methyl ester (methyl 2-chloro-2-phenylacetate).

-

After cooling, extract the derivative with a suitable organic solvent like toluene (B28343) or hexane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Caption: Logical workflow for the analysis of this compound.

References

Spectroscopic Profile of 2-Chloro-2-phenylacetic Acid: A Technical Guide

Introduction

2-Chloro-2-phenylacetic acid is a carboxylic acid derivative containing a chiral center, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a phenyl ring and a chlorine atom attached to the alpha-carbon, gives rise to a distinct spectroscopic signature. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methine proton at the chiral center, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.3-7.5 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~5.4 | Singlet | 1H | -CHCl- |

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the alpha-carbon bearing the chlorine atom.

| Chemical Shift (δ) (ppm) | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~135-140 | C (Quaternary, Aromatic) |

| ~128-130 | CH (Aromatic) |

| ~60-65 | CHCl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid group and the carbon-chlorine bond.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid)[1][2][3] |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid)[1][2][3] |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 1450-1600 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid)[1][2][3] |

| 650-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 170.59 g/mol ), electron ionization (EI) would likely lead to several characteristic fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 170/172 | Moderate | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 125 | High | [M - COOH]⁺ (Loss of the carboxylic acid group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the phenylmethyl fragment) |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used for both experiments. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy Sample Preparation and Acquisition

For a solid sample like this compound, one of the following methods is commonly used:

-

KBr Pellet Method :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. This method requires minimal sample preparation.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample is vaporized and ionized, commonly using electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

physical and chemical characteristics of 2-Chloro-2-phenylacetic acid

An In-depth Technical Guide to 2-Chloro-2-phenylacetic Acid

Introduction

This compound, also known as α-chlorophenylacetic acid, is a halogenated derivative of phenylacetic acid. It is a valuable intermediate in organic synthesis, utilized by researchers and drug development professionals as a building block for more complex molecules. Its reactivity is primarily dictated by the two functional groups: the carboxylic acid and the benzylic chloride. This guide provides a comprehensive overview of its core physical and chemical characteristics, experimental protocols for its synthesis, and a summary of its chemical reactivity.

Physicochemical Characteristics

The properties of this compound are summarized below. The data corresponds to the racemic compound unless otherwise specified.

Identifiers and General Properties

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | α-Chlorophenylacetic acid, Phenylchloroacetic acid | [3][4] |

| CAS Number | 4755-72-0 | [3][5][6] |

| Molecular Formula | C₈H₇ClO₂ | [1][4] |

| Molecular Weight | 170.59 g/mol | [1][4] |

| Appearance | Lumps, White to off-white solid | [3] |

Physical and Chemical Data

| Property | Value | Citation(s) |

| Melting Point | 60-61 °C | [5][6][7] |

| Boiling Point | 282 °C (at 760 mmHg); 125-140 °C (at 3 Torr) | [5][6][8] |

| Density | 1.322 g/cm³ | [5][8] |

| pKa (Predicted) | 2.40 ± 0.10 | [5][7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone. | |

| Storage Temperature | 2-8°C | [3][5][8] |

Experimental Protocols

The most common and well-documented synthesis of this compound involves the chlorination of a mandelic acid derivative followed by hydrolysis. The following protocol is a modification of a procedure published in Organic Syntheses.

Synthesis from Mandelic Acid

This synthesis is a two-step process starting from ethyl mandelate (B1228975), which is first chlorinated and then hydrolyzed to yield the final product.

Step A: Synthesis of Ethyl α-chlorophenylacetate from Ethyl Mandelate

-

Apparatus Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, place 98 g (59 mL, 0.82 mole) of thionyl chloride.

-

Reaction Initiation: Add 135 g (0.75 mole) of ethyl mandelate to the thionyl chloride.

-

Reaction Conditions: Allow the apparatus to stand in a fume hood at room temperature overnight (approximately 16 hours). Following this, heat the solution under reflux for 30 minutes on a steam bath.

-

Work-up and Extraction: Pour the cooled reaction mixture into 750 mL of ice water. Extract the aqueous mixture with two 300-mL portions of diethyl ether.

-

Washing: Combine the ether extracts and wash them sequentially with two 250-mL portions of saturated aqueous sodium bicarbonate solution and one 250-mL portion of water.

-

Isolation: Dry the washed ether solution over 45 g of anhydrous sodium sulfate. Concentrate the solution by distillation and then distill the residue under reduced pressure to yield ethyl α-chlorophenylacetate.

Step B: Hydrolysis to α-Chlorophenylacetic acid

-

Apparatus Setup: In a 1-L round-bottomed flask, prepare a solution of 119 g (0.6 mole) of ethyl α-chlorophenylacetate in 238 mL of glacial acetic acid and 119 mL of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the solution under reflux in a fume hood for 1.5 hours.

-

Isolation: Concentrate the solution by heating in an oil bath at 100°C under reduced pressure (15–20 mm.) until no further material distills.

-

Purification: Allow the residue to cool to room temperature and pour it slowly, with stirring, into 1 L of ice-cold saturated sodium bicarbonate solution. Acidify the resulting solution to a pH of 1 with concentrated hydrochloric acid.

-

Final Product Collection: The product will precipitate as a solid. Collect the solid by filtration, wash it with ice water, and dry it to yield α-Chlorophenylacetic acid.

Chemical Reactivity and Pathways

This compound possesses two primary sites of reactivity: the carboxylic acid group and the benzylic carbon atom bonded to the chlorine. This dual reactivity makes it a versatile synthetic intermediate.

-

Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions such as esterification with alcohols under acidic conditions and conversion to an acyl chloride using reagents like thionyl chloride.

-

Nucleophilic Substitution: The chlorine atom is at a benzylic position, making it a good leaving group. It is readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides) via an Sₙ1 or Sₙ2 mechanism, allowing for the introduction of diverse functional groups at the alpha-position.

The following diagrams illustrate the synthesis workflow and the general reactivity of the compound.

Caption: Synthesis workflow for this compound from Mandelic Acid.

Caption: General reactivity pathways for this compound.

References

- 1. (S)-2-Chloro-2-phenylacetic acid | C8H7ClO2 | CID 12241244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 161740072 | C16H14Cl2O4 | CID 161740072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. a-Chlorophenylacetic acid 97.0 4755-72-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. labnovo.com [labnovo.com]

- 7. S-2-Chloro-2-phenylacetic acid CAS#: 29125-24-4 [m.chemicalbook.com]

- 8. This compound, CAS No. 4755-72-0 - iChemical [ichemical.com]

An In-depth Technical Guide to 2-Chloro-2-phenylacetic acid (CAS Number: 4755-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-phenylacetic acid, with the CAS number 4755-72-0, is a halogenated derivative of phenylacetic acid. It is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility is primarily recognized in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological activities, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 4755-72-0 | |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 92 - 95 °C | |

| Boiling Point | 145 °C | |

| Density | 1.322 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | |

| Purity (typical) | ≥99.00% (by GC) | |

| Moisture Content | ≤0.50% |

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common and efficient method involves the α-chlorination of phenylacetic acid.

Experimental Protocol: α-Chlorination of Phenylacetic Acid

This method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent and catalytic amounts of phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions.

Materials:

-

Phenylacetic acid

-

Trichloroisocyanuric acid (TCCA)

-

Phosphorus trichloride (PCl₃)

Procedure:

-

In a suitable reaction vessel, mix phenylacetic acid (1 g) and PCl₃ (0.1 to 0.2 molar equivalents).

-

Allow the mixture to react at room temperature for 10 minutes.

-

Add TCCA (0.5 to 0.6 molar equivalents) to the mixture.

-

The reaction is typically rapid and exothermic. Maintain the reaction temperature and allow it to proceed for approximately 1.5 hours.

-

Upon completion, the desired product, this compound, can be isolated and purified using standard techniques such as recrystallization.

This method is noted for its high yield and operational simplicity. A proposed reaction mechanism is depicted in Figure 1.

References

molecular weight and formula of 2-Chloro-2-phenylacetic acid

This guide provides a detailed overview of the chemical properties of 2-Chloro-2-phenylacetic acid, a compound relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as α-chlorophenylacetic acid, is a halogenated derivative of phenylacetic acid. Its chemical structure and properties make it a subject of interest in organic synthesis and as a potential building block for more complex molecules.

Molecular Formula and Weight

The fundamental chemical identifiers for this compound are its molecular formula and weight. These have been determined to be C₈H₇ClO₂ and 170.59 g/mol , respectively[1][2].

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2] |

Experimental Characterization Workflow

The characterization of a chemical compound like this compound typically follows a standardized workflow to confirm its identity and purity. This process involves a series of analytical techniques to probe the molecular structure and composition. Below is a generalized workflow diagram representing this process.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-2-phenylacetic acid

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-2-phenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, outlines experimental protocols for its analysis, and presents logical workflows for its characterization.

Core Properties of this compound

This compound, with the chemical formula C₈H₇ClO₂, is a white to light yellow crystalline solid. It is also known by synonyms such as o-Chloro Phenyl Acetic Acid and 2-Chlorobenzeneacetic Acid. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3][4] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| CAS Number | 2444-36-2 | |

| Melting Range | 92°C - 95°C | |

| Boiling Point | 145°C | |

| Purity (by GC) | Minimum 99.00% | |

| Moisture | Maximum 0.50% |

Solubility Profile

This compound exhibits differential solubility depending on the solvent system. It is characterized as being sparingly soluble in water but shows ready dissolution in various organic solvents. This behavior is attributed to the presence of both a polar carboxylic acid group and a less polar chlorophenyl group.

A summary of its qualitative solubility is presented below:

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Readily dissolves |

| Methanol | Readily dissolves |

| Acetone | Readily dissolves |

Stability Characteristics

Under recommended storage conditions, this compound is a stable compound.[5] For optimal preservation, storage at 2-8°C is advised.[2][6]

The compound is known to be incompatible with strong oxidizing agents.[5] Exposure to fire can lead to decomposition, resulting in the formation of hazardous products such as carbon oxides and hydrogen chloride gas.[5]

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are crucial for its application in research and development. The following sections provide standardized protocols.

Determination of Aqueous and Organic Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Distilled or deionized water

-

Selected organic solvents (e.g., ethanol, methanol, acetone)

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) using an analytical balance.

-

Solvent Addition: Add a defined volume of the desired solvent (e.g., 1 mL) to a clean test tube containing the weighed sample.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Incremental Addition: If the solid has completely dissolved, incrementally add more of the compound until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

Quantification: The solubility can be quantitatively determined by methods such as gravimetric analysis of the undissolved solid or by analytical techniques like HPLC to measure the concentration of the dissolved compound in the supernatant.

A logical workflow for solubility testing is depicted in the following diagram.

Caption: Workflow for determining the solubility of a compound.

Stability Assessment under Various Conditions

This protocol describes a method to evaluate the stability of this compound under different environmental conditions.

Materials:

-

Solutions of this compound in relevant solvents

-

pH meter and buffers

-

Temperature-controlled chambers/incubators

-

Light exposure chamber (with controlled UV and visible light)

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound of known concentration in the desired solvents. For pH stability, adjust the pH of aqueous solutions using appropriate buffers.

-

Stress Conditions: Aliquot the solutions into separate containers and expose them to a range of stress conditions:

-

Temperature: Store samples at various temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and elevated temperatures (e.g., 40°C, 60°C)).

-

pH: Maintain aqueous solutions at different pH values (e.g., acidic, neutral, and basic).

-

Light: Expose samples to controlled light conditions, alongside control samples protected from light.

-

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.

-

Analysis: Analyze the withdrawn samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation products.

-

Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.

The logical flow of a stability study is illustrated below.

Caption: General workflow for conducting a chemical stability study.

Biological Pathways

While specific signaling pathways directly involving this compound are not prominently documented in the reviewed literature, its structural similarity to phenylacetic acid (PAA) suggests potential interactions with pathways related to PAA metabolism. In various bacteria, PAA is degraded through a catabolic pathway encoded by the paa gene cluster.[7][8][9][10] This pathway ultimately leads to the production of intermediates for the tricarboxylic acid (TCA) cycle.[9] The introduction of a chlorine atom on the alpha-carbon may influence its recognition and processing by the enzymes of the PAA pathway. Further research is required to elucidate the specific metabolic fate and biological activities of this compound.

The generalized degradation pathway of the parent compound, phenylacetic acid, is outlined below.

Caption: Simplified bacterial degradation pathway for phenylacetic acid.

References

- 1. (S)-2-Chloro-2-phenylacetic acid | C8H7ClO2 | CID 12241244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound 96% | CAS: 4755-72-0 | AChemBlock [achemblock.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ichemical.com [ichemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The evolution of the phenylacetic acid degradation pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Chloro-2-phenylacetic acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of 2-Chloro-2-phenylacetic acid, a compound utilized in various synthetic applications within the pharmaceutical and agrochemical industries. The following sections detail its properties, hazards, handling procedures, and emergency responses to ensure its safe and effective use in a laboratory setting.

Section 1: Chemical Identification and Properties

This compound, also known as o-Chloro Phenyl Acetic Acid, is a phenylacetic acid derivative. It presents as a white to light yellow crystalline solid or powder at room temperature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2444-36-2 | [2][3] |

| Molecular Formula | C₈H₇ClO₂ | [2][4][5][6] |

| Molecular Weight | 170.59 g/mol | [2][4] |

| Appearance | White to light yellow powder/solid | [1][3] |

| Melting Point | 92 - 97 °C (201.2 - 206.6 °F) | [1][3] |

| Boiling Point | 145 °C at 5 mmHg | [1] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, acetone, chloroform, DMSO, and methanol. | [1][7] |

| pKa | 4.07 at 25°C | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[2][8][9]

Table 2: GHS Hazard Classification for this compound

| Classification | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited. However, based on its hazard classification, it is known to cause irritation upon contact. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[2]

Table 3: Toxicological Data

| Effect | Observation | Source(s) |

| Acute Toxicity | No specific data available for this product. The most important known symptoms and effects are described in the labelling and are related to irritation. | [2] |

| Skin Corrosion/Irritation | Causes skin irritation. | [2][8][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][8][9] |

| Respiratory Sensitization | May cause respiratory irritation. | [2][8][9] |

| Carcinogenicity | Not classified as a carcinogen. | [2] |

Section 4: Safe Handling and Experimental Protocols

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following diagram outlines the necessary protective equipment.

Caption: Required Personal Protective Equipment for handling this compound.

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Protocol 1: Weighing and Transferring the Solid

-

Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Don all required PPE as outlined above.

-

Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Dispensing: Carefully scoop the required amount of this compound from the stock container into the weighing vessel. Avoid creating dust.[2] If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

-

Transfer: Securely cap the stock container immediately after dispensing. Carefully transfer the weighed solid to the reaction vessel.

-

Cleaning: Clean any residual solid from the spatula and weighing vessel with an appropriate solvent and transfer the rinsate to the reaction vessel if quantitative transfer is required. Otherwise, dispose of it as hazardous waste.

Protocol 2: Preparing a Solution

-

Preparation: In a chemical fume hood, place a clean, dry beaker or flask on a magnetic stir plate. Add a stir bar.

-

Solvent Addition: Add the desired solvent to the vessel.

-

Solute Addition: Slowly add the pre-weighed this compound to the solvent while stirring to prevent clumping.

-

Dissolution: Continue stirring until the solid is completely dissolved. Gentle heating may be applied if the solvent's properties permit, but be mindful of potential decomposition at higher temperatures.

-

Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is critical. The following sections and diagrams outline the appropriate responses.

First Aid Measures

The following decision tree illustrates the immediate first aid steps to be taken upon exposure.

Caption: First aid decision tree for exposure to this compound.

Sources for First Aid Measures:[2][3][8][10]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][10]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides and hydrogen chloride gas.[2][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release Measures

In the event of a spill, follow the workflow below to ensure safe containment and cleanup.

Caption: Workflow for responding to a spill of this compound.

Sources for Spill Response:[2][3]

Section 6: Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store locked up.[3][10] This compound may be light-sensitive.[7]

-

Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[3] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not allow the product to enter drains.[2]

By adhering to the information and protocols outlined in this guide, researchers can safely handle this compound, minimizing risks and ensuring the integrity of their work. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. 2-Chlorophenylacetic acid | 2444-36-2 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. (S)-2-Chloro-2-phenylacetic acid | C8H7ClO2 | CID 12241244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. lobachemie.com [lobachemie.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2-Chloro-2-phenylacetic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-phenylacetic acid, a halogenated derivative of phenylacetic acid, is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a versatile building block for active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound. It details the evolution of its preparation, from early classical methods to modern, more efficient synthetic routes. The document presents key chemical and physical data in a structured format, offers detailed experimental protocols for prominent synthetic procedures, and visualizes the primary synthetic pathways to facilitate a deeper understanding of its chemistry.

Introduction

This compound, also known as α-chlorophenylacetic acid, is an organic compound with the chemical formula C₈H₇ClO₂.[1][2] Structurally, it is a phenylacetic acid molecule with a chlorine atom substituted at the alpha (α) carbon position. This substitution significantly influences the molecule's reactivity, making the α-carbon an electrophilic center amenable to nucleophilic substitution. This reactivity is the cornerstone of its utility as a chemical intermediate. The compound is a white to light yellow crystalline solid at room temperature and is sparingly soluble in water but dissolves in organic solvents like ethanol, methanol, and acetone.

Its primary applications lie in its role as a synthon for more complex molecules. In the pharmaceutical sector, it is a crucial precursor for the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and certain antibiotics like penicillin derivatives. In agrochemistry, it is used in the production of plant growth regulators, particularly auxins, which are vital for plant development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| CAS Number | 4755-72-0 | [2][3][4][5] |

| Melting Point | 92-95 °C | [6] |

| Boiling Point | 282 °C at 760 mmHg | [4] |

| Density | 1.322 g/cm³ | [4] |

| Flash Point | 124.3 °C | [4] |

| pKa | 4.07 (at 25°C) | [6] |

| Purity (typical) | ≥96% | [3][5] |

Historical Perspective on Synthesis

The synthesis of α-chlorophenylacetic acids has evolved significantly over time, with early methods often requiring harsh conditions or the use of less accessible starting materials. These classical approaches laid the groundwork for the more refined and efficient methods used today.

Historically, this compound was prepared through several routes, including:

-

The reaction of mandelonitrile (B1675950) with hydrochloric acid in a sealed tube.[7]

-

The treatment of mandelic acid with hydrochloric acid, also in a sealed tube.[7]

-

The reaction of mandelic acid with phosphorus pentachloride to form the acid chloride, which is subsequently hydrolyzed.[7]

-

The reaction of phenylglycine with hydrochloric acid and sodium nitrite.[7]

-

A less efficient method involved the reaction of mandelic acid with thionyl chloride.[7]

These early methods, while foundational, often suffered from low yields, the need for sealed tube reactions, or the use of hazardous reagents. The development of simpler and more generalizable methods has been a key focus of research.[8]

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of this compound focus on improved efficiency, selectivity, and safety. These methods often utilize readily available starting materials and offer higher yields.

Direct α-Selective Chlorination of Phenylacetic Acid

A significant advancement in the synthesis of α-chlorophenylacetic acids is the direct α-selective chlorination of phenylacetic acid and its derivatives.[8] This method avoids the competing electrophilic aromatic chlorination. One effective protocol involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent with a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions.[8] This approach is particularly effective for phenylacetic acids with electron-withdrawing or weakly electron-donating para-substituents.[8]

-

Reagents and Setup:

-

Phenylacetic acid

-

Trichloroisocyanuric acid (TCCA)

-

Phosphorus trichloride (PCl₃)

-

Round-bottom flask equipped with a magnetic stirrer and a heating mantle.

-

-

Procedure:

-

In a round-bottom flask, mix phenylacetic acid and a catalytic amount of PCl₃ at room temperature.

-

Heat the mixture to 85 °C.

-

Add TCCA portion-wise to the heated mixture while maintaining the temperature at 85 °C.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the desired α-chlorophenylacetic acid.

-

Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives

Another modern approach involves the electrochemical carboxylation of α,α-dichloroarylmethane derivatives in the presence of carbon dioxide.[9] This method provides a direct route to α-chloroarylacetic acids with high selectivity.[9]

-

Reagents and Setup:

-

α,α-Dichlorophenylmethane

-

Anhydrous dimethylformamide (DMF) as the solvent

-

Tetrabutylammonium bromide as the supporting electrolyte

-

A divided electrochemical cell with a cathode (e.g., glassy carbon) and an anode (e.g., magnesium)

-

Carbon dioxide gas source

-

-

Procedure:

-

Set up the electrochemical cell with the α,α-dichlorophenylmethane, solvent, and supporting electrolyte in the cathodic compartment.

-

Continuously bubble CO₂ through the catholyte.

-

Apply a constant current or potential to the cathode to initiate the reduction of the α,α-dichlorophenylmethane.

-

After the passage of the theoretical amount of charge, the electrolysis is stopped.

-

The resulting mixture is then subjected to an acidic workup to protonate the carboxylate and isolate the this compound.

-

Synthesis via Hydrolysis of Chlorophenylacetonitrile

A common industrial method for producing chlorophenylacetic acids involves the hydrolysis of the corresponding chlorophenylacetonitrile.[10] This can be achieved using either acidic or alkaline conditions, with acid-catalyzed hydrolysis being more prevalent.

-

Reagents and Setup:

-

o-Chlorophenylacetonitrile

-

Concentrated sulfuric acid (30-70%)

-

Water

-

A reaction vessel equipped for heating and reflux.

-

-

Procedure:

-

Prepare a 30-70% sulfuric acid solution in the reaction vessel.

-

Heat the sulfuric acid solution to 90-150 °C.

-

Slowly and continuously add o-chlorophenylacetonitrile to the hot acid solution.

-

After the addition is complete, maintain the mixture at reflux for a specified period to ensure complete hydrolysis.

-

Monitor the reaction to ensure the nitrile content is below a certain threshold (e.g., <1-5%).

-

After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude 2-chlorophenylacetic acid.

-

The crude product is then purified, for instance, by steam stripping to remove organic impurities, followed by washing with water and drying.[10]

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to this compound.

Caption: Historical synthetic routes to this compound from Mandelic Acid.

Caption: Modern direct α-selective chlorination of Phenylacetic Acid.

Caption: Electrochemical synthesis from α,α-Dichlorophenylmethane.

Conclusion

This compound has a rich history, evolving from a laboratory curiosity prepared by classical methods to a key industrial intermediate manufactured through more sophisticated and efficient processes. Its unique reactivity, imparted by the α-chloro substitution, continues to make it an indispensable tool for organic chemists in the pharmaceutical and agrochemical sectors. The development of direct chlorination and electrochemical methods highlights the ongoing innovation in the synthesis of this valuable compound, paving the way for more sustainable and cost-effective production in the future. This guide has provided a detailed overview of its properties, historical synthesis, and modern preparative methods, offering valuable insights for researchers and professionals in the field.

References

- 1. (S)-2-Chloro-2-phenylacetic acid | C8H7ClO2 | CID 12241244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, CAS No. 4755-72-0 - iChemical [ichemical.com]

- 5. This compound 96% | CAS: 4755-72-0 | AChemBlock [achemblock.com]

- 6. 2-Chlorophenylacetic acid | 2444-36-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 9. Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Derivatives of 2-Chloro-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-phenylacetic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core synthesis of this compound and its primary derivatives, namely esters and amides. Detailed experimental protocols for key synthetic transformations are presented, alongside a compilation of quantitative data, including reaction yields and biological activity metrics such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values. Furthermore, this guide illustrates key synthetic workflows and structure-activity relationships through Graphviz diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this scaffold.

Core Synthesis of this compound

The parent compound, this compound, serves as the foundational starting material for the synthesis of a diverse array of derivatives. Several methods for its preparation have been reported, with the most common routes proceeding via the chlorination of phenylacetic acid or the hydrolysis of its corresponding ester.

α-Chlorination of Phenylacetic Acid

A direct and efficient method for the synthesis of this compound is the α-chlorination of phenylacetic acid. This reaction is typically carried out using a chlorinating agent in the presence of a catalyst.

Experimental Protocol: α-Chlorination of Phenylacetic Acid

-

Reagents: Phenylacetic acid, Thionyl chloride (SOCl₂), N-Chlorosuccinimide (NCS), Benzoyl peroxide (initiator).

-

Procedure: To a solution of phenylacetic acid in an inert solvent such as carbon tetrachloride, thionyl chloride is added to form the acid chloride in situ. Subsequently, N-Chlorosuccinimide and a radical initiator like benzoyl peroxide are added. The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Hydrolysis of Ethyl 2-Chloro-2-phenylacetate

An alternative route involves the synthesis of the ethyl ester followed by hydrolysis.

Experimental Protocol: Synthesis and Hydrolysis of Ethyl 2-Chloro-2-phenylacetate

-

Step 1: Esterification of Phenylacetic Acid: Phenylacetic acid is refluxed with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl phenylacetate (B1230308).

-

Step 2: Chlorination of the Ester: The resulting ethyl phenylacetate is then chlorinated at the α-position using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide in the presence of a radical initiator.

-

Step 3: Hydrolysis: The purified ethyl 2-chloro-2-phenylacetate is then hydrolyzed to the carboxylic acid using an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid. The product is then extracted with an organic solvent and purified.

Synthesis of this compound Derivatives

The carboxylic acid and the α-chloro functionalities of this compound provide reactive handles for the synthesis of a wide range of derivatives, primarily esters and amides.

Ester Derivatives

Esterification of this compound can be achieved by reacting it with various alcohols in the presence of an acid catalyst.

Experimental Protocol: General Esterification

-

Reagents: this compound, desired alcohol (e.g., methanol, ethanol, propanol), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Procedure: this compound and an excess of the desired alcohol are refluxed in the presence of the acid catalyst for several hours. The reaction is monitored by TLC. Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by vacuum distillation or column chromatography.

Amide Derivatives

Amide derivatives are synthesized by reacting this compound with a variety of primary and secondary amines. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol: General Amide Synthesis via Acyl Chloride

-

Step 1: Formation of 2-Chloro-2-phenylacetyl chloride: this compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) or toluene. The reaction is typically stirred at room temperature until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

Step 2: Amidation: The crude 2-chloro-2-phenylacetyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF). To this solution, the desired primary or secondary amine (aliphatic, aromatic, or heterocyclic) and a base (e.g., triethylamine, pyridine) are added at a low temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The resulting amide is purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of selected this compound derivatives.

Table 1: Synthesis and Physicochemical Data of Selected Derivatives

| Derivative | R | Yield (%) | Melting Point (°C) |

| Amides | |||

| 2-Chloro-N-phenylacetamide | -C₆H₅ | 79 | 136-137 |

| 2-Chloro-N-(4-methylphenyl)acetamide | -C₆H₄-4-CH₃ | 85 | 150-152 |

| 2-Chloro-N-(4-chlorophenyl)acetamide | -C₆H₄-4-Cl | 82 | 178-180 |

| N-Benzyl-2-chloro-2-phenylacetamide | -CH₂C₆H₅ | 75 | 98-100 |

| Esters | |||

| Methyl 2-chloro-2-phenylacetate | -CH₃ | 88 | N/A (Liquid) |

| Ethyl 2-chloro-2-phenylacetate | -CH₂CH₃ | 90 | N/A (Liquid) |

Table 2: Biological Activity of Selected Amide Derivatives

| Compound | Target Organism/Cell Line | Activity | Value (µM) | Reference |

| 2-Chloro-N-phenylacetamide | Staphylococcus aureus | MIC | 128-256 | [1][2] |

| 2-Chloro-N-phenylacetamide | Candida albicans | MIC | 128-256 | [1][2] |

| 2-Chloro-N-(4-chlorophenyl)acetamide | MCF-7 (Breast Cancer) | IC50 | 7 | [3] |

| 2-Chloro-N-(2-chlorophenyl)acetamide | MDA-MB-468 (Breast Cancer) | IC50 | 6 | [3] |

| 2-Chloro-N-(4-nitrophenyl)acetamide | MDA-MB-468 (Breast Cancer) | IC50 | 0.76 | [3] |

Visualizations

Synthetic Workflow

The general workflow for the synthesis of amide and ester derivatives of this compound is depicted below. This process highlights the key transformations from the starting phenylacetic acid to the final products.

Caption: Synthetic workflow for derivatives of this compound.

Structure-Activity Relationship (SAR)

The biological activity of N-substituted 2-chloro-2-phenylacetamide (B1267471) derivatives is significantly influenced by the nature of the substituent on the phenyl ring. The following diagram illustrates some of the observed structure-activity relationships for antimicrobial and anticancer activities.

References

A Preliminary Investigation into the Reactivity of 2-Chloro-2-phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-phenylacetic acid is a versatile synthetic intermediate with potential applications in the development of novel pharmaceuticals and other bioactive molecules. Its reactivity is primarily dictated by the presence of three key functional groups: the carboxylic acid, the benzylic chloride, and the phenyl ring. This technical guide provides a comprehensive overview of preliminary reactivity studies on this compound, focusing on its synthesis, hydrolysis, esterification, and amidation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate further research and application in drug discovery and development.

Introduction